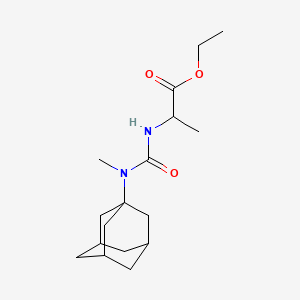

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CC 9095, also known as Piccotac 9095, is a hydrocarbon resin primarily used in the adhesives industry. It is a low molecular weight, slightly aromatic-modified aliphatic C5 tackifier. This compound is known for its excellent adhesion properties, compatibility with various polymers, and its use in hot melt adhesives and pressure-sensitive adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CC 9095 involves the polymerization of aliphatic C5 hydrocarbons. The process typically includes the following steps:

Polymerization: The aliphatic C5 hydrocarbons undergo polymerization in the presence of a catalyst.

Modification: The resulting polymer is then slightly modified with aromatic compounds to enhance its properties.

Stabilization: Antioxidants are added to stabilize the resin and prevent degradation.

Industrial Production Methods

Industrial production of CC 9095 involves large-scale polymerization reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process includes:

Feedstock Preparation: Purification of aliphatic C5 hydrocarbons.

Polymerization: Conducted at elevated temperatures and pressures in the presence of a catalyst.

Modification and Stabilization: Addition of aromatic modifiers and antioxidants.

Purification and Packaging: The final product is purified, pastillated, and packed in polyethylene bags for distribution

Analyse Des Réactions Chimiques

Types of Reactions

CC 9095 undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to oxidation, affecting its adhesive properties.

Substitution: Aromatic modification involves substitution reactions where hydrogen atoms are replaced by aromatic groups.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Substitution: Involves aromatic compounds and catalysts under controlled conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the hydrocarbon resin.

Substitution Products: Aromatic-modified hydrocarbon resins with enhanced properties.

Applications De Recherche Scientifique

CC 9095 has a wide range of applications in scientific research, including:

Chemistry: Used as a tackifier in adhesives, enhancing the performance of various adhesive formulations.

Biology: Utilized in the development of bio-compatible adhesives for medical applications.

Medicine: Employed in the formulation of drug delivery systems where adhesive properties are crucial.

Industry: Widely used in packaging, labeling, and other industrial applications where strong adhesion is required

Mécanisme D'action

The mechanism of action of CC 9095 involves its ability to enhance adhesion through its molecular structure. The slightly aromatic-modified aliphatic C5 structure allows it to interact effectively with various polymers, improving adhesion. The addition of antioxidants stabilizes the resin, preventing degradation and maintaining its adhesive properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piccotac 9095-E: Another variant of Piccotac 9095 with similar properties but slightly different molecular weight and softening point.

C9 Hydrocarbon Tackifiers: Similar in function but differ in their aromatic content and molecular structure.

Uniqueness

CC 9095 stands out due to its excellent balance of peel and shear, compatibility with a wide range of polymers, and its light color and low odor. These properties make it highly suitable for applications in hot melt adhesives and pressure-sensitive adhesives .

Propriétés

Numéro CAS |

33396-49-5 |

|---|---|

Formule moléculaire |

C17H28N2O3 |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |

InChI |

InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |

Clé InChI |

BQMZASIEUOBBES-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.